
3-Aminopropyldihydrogenphosphat
Übersicht
Beschreibung
3-Aminopropyl dihydrogen phosphate, also known as 3-Aminopropyl dihydrogen phosphate, is a useful research compound. Its molecular formula is C3H10NO4P and its molecular weight is 155.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Aminopropyl dihydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminopropyl dihydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Aging-Wirkstoff in Kosmetika
3-Aminopropyldihydrogenphosphat (3-APPA) wurde als potenzieller Anti-Aging-Wirkstoff in der Kosmetikindustrie identifiziert . Es wurde festgestellt, dass es die Proliferation von Fibroblasten stimuliert und die Kollagensynthese verstärkt, was möglicherweise Hautfalten reduziert . Umfassende In-vivo-Toxizitätstests haben bestätigt, dass 3-APPA ein sicheres Material ist .
Synthese neuer Verbindungen
Die neuartige Synthese von 3-APPA wurde durch Cyclisierung zu einem 6-gliedrigen 2, 6-Oxazaphosphorylring in Gegenwart von Phosphorylchlorid und einer organischen Base durchgeführt . Diese Methode ist den bisherigen Phosphorylierungsmethoden aus der Literatur überlegen, da das Verfahren einfach und ergiebig ist .
Anionenbindungsstudien
Tris(3-aminopropyl)amin-basierte tripodale Harnstoff- und Thioharnstoffrezeptoren wurden synthetisiert, und ihre Anionenbindungseigenschaften wurden für Halogenide und Oxoanionen untersucht . Dies deutet darauf hin, dass 3-APPA bei der Entwicklung neuer Anionenrezeptoren eingesetzt werden könnte.
Entwicklung neuer Medikamente
3-APPA wurde bei der Entwicklung neuer Medikamente wie PF-07304814 eingesetzt . Dieses Medikament wurde unter Verwendung von 3-APPA synthetisiert und hat ein Molekulargewicht von 552,51 .
Synthese von Phosphatestern
3-APPA wurde bei der Synthese von Phosphatestern verwendet . Dieser Prozess beinhaltet die Phosphorylierung von 3-Amino-1-propanol
Safety and Hazards
Wirkmechanismus
Target of Action
3-Aminopropyl dihydrogen phosphate (3-APPA) is primarily used in the field of cosmetics, particularly in anti-aging products . The primary targets of 3-APPA are fibroblasts, which are a type of cell that synthesizes the extracellular matrix and collagen, the structural framework for human tissues .
Mode of Action
3-APPA interacts with its targets, the fibroblasts, by stimulating their proliferation . This interaction results in an enhanced synthesis of collagen, a key protein that provides structure to the skin and contributes to its elasticity and strength .
Biochemical Pathways
It is known that 3-appa plays a role in the collagen synthesis pathway within fibroblasts . By stimulating fibroblasts, 3-APPA promotes the production of collagen, thereby contributing to the structural integrity of the skin .
Result of Action
The result of 3-APPA’s action is an increase in collagen synthesis, leading to improved skin structure and a reduction in the appearance of wrinkles . This makes 3-APPA a potent ingredient in anti-aging skincare products .
Biochemische Analyse
Cellular Effects
It has been shown that similar phosphate compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phosphate compounds typically exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been found that the effects of the coupling agent were controlled by its chemical structure .
Metabolic Pathways
Phosphate compounds are generally involved in a wide range of metabolic pathways, interacting with various enzymes and cofactors .
Subcellular Localization
The localization of similar compounds can be influenced by various factors, including targeting signals and post-translational modifications .
Eigenschaften
IUPAC Name |
3-aminopropyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NO4P/c4-2-1-3-8-9(5,6)7/h1-4H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQZVISZELWDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147910 | |
| Record name | Aminopropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071-28-9 | |
| Record name | 1-Propanol, 3-amino-, 1-(dihydrogen phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminopropyl dihydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminopropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOPROPYL DIHYDROGEN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5J0Q2CM4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-APPA exert its potential anti-aging effects on the skin?
A1: Research suggests that 3-APPA may stimulate the proliferation of fibroblasts, the cells responsible for producing collagen and elastin, which provide structural support to the skin []. In both linear and 3D collagen matrix cultures, 3-APPA was observed to enhance collagen synthesis []. This increased collagen production could potentially contribute to a reduction in skin wrinkles, a common sign of aging.
Q2: What is the synthesis process for 3-APPA and what are its advantages?
A2: The novel synthesis of 3-APPA involves a two-step process []:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


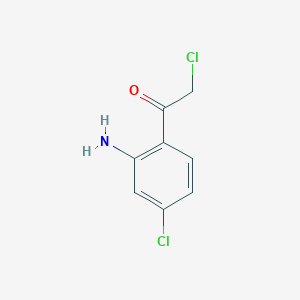
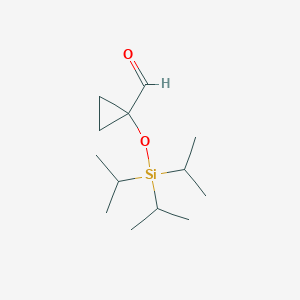
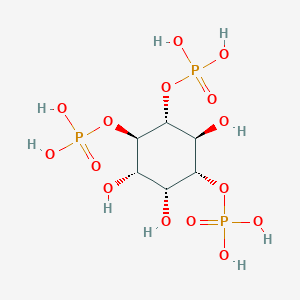
![N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide](/img/structure/B131270.png)
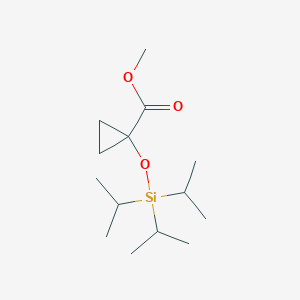
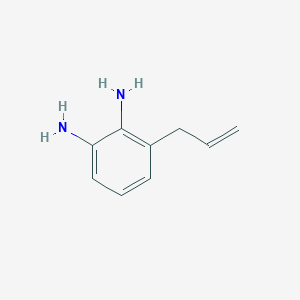



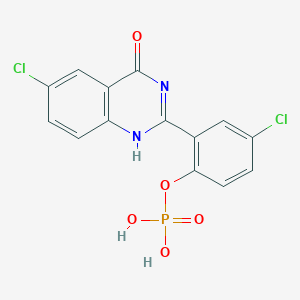
![Sodium;(2S,5R,6R)-6-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B131294.png)
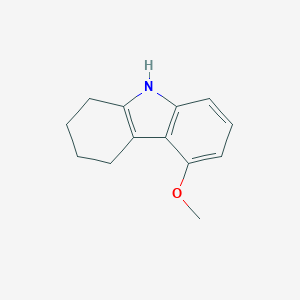
![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)

